REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:22])=[C:8](C(OC(C)(C)C)=O)[NH:9][C:10]=1[CH2:11][C:12]([OH:14])=[O:13])=[O:5])[CH3:2].FC(F)(F)C(O)=O.C(=O)=O.C(O)C.[OH-].[Na+]>ClCCl>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:22])=[CH:8][NH:9][C:10]=1[CH2:11][C:12]([OH:14])=[O:13])=[O:5])[CH3:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=C(NC1CC(=O)O)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a nitrogen atmosphere for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (100 ml×7)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(NC=C1C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 85.7% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |